molecular formula C17H24N6O3S B2772200 (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034457-79-7

(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2772200
CAS No.: 2034457-79-7
M. Wt: 392.48
InChI Key: FHSZAJOQGBIFOS-UHFFFAOYSA-N
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Description

(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a potent, ATP-competitive, and selective dual inhibitor of Phosphoinositide 3-Kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinases. Its primary research value lies in its ability to simultaneously target key nodes in the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism that is frequently hyperactivated in a wide array of cancers. By inhibiting both PI3K and mTOR, this compound effectively blocks this oncogenic pathway, leading to the induction of apoptosis and the inhibition of proliferation in malignant cells. This mechanism makes it an invaluable chemical probe for dissecting the complex biology of this pathway in vitro and in vivo. Research applications are focused primarily in oncology, where it is used to study tumorigenesis, evaluate the therapeutic potential of pathway inhibition, and understand mechanisms of resistance to targeted therapies. The compound has shown promising activity in preclinical models, and its structure is part of a class of imidazo[1,5-a]pyrazine derivatives investigated for their improved pharmacological properties. This product is intended for research purposes only, specifically for use in laboratory and preclinical studies.

Properties

IUPAC Name

[4-(1,2-dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3S/c1-13-18-16(12-20(13)2)27(25,26)22-9-7-21(8-10-22)17(24)15-11-14-5-3-4-6-23(14)19-15/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSZAJOQGBIFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H20N4O3S2
  • Molecular Weight : 368.47 g/mol
  • IUPAC Name : this compound
  • CAS Number : 893727-64-5

The biological activity of this compound can be attributed to its structural components:

  • Imidazole Ring : Common in many biologically active molecules, it may interact with various biological targets.
  • Piperazine Moiety : Known for its role in enhancing solubility and bioavailability.
  • Tetrahydropyrazolo Framework : This structure is associated with diverse pharmacological effects.

The compound's mechanism of action likely involves modulation of specific enzymes or receptors involved in various biochemical pathways, influencing processes such as inflammation and cell signaling.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance:

  • BRAF(V600E) Inhibition : Pyrazole derivatives have shown efficacy against specific cancer types by inhibiting key oncogenic pathways like BRAF(V600E), which is crucial in melanoma treatment .

Antimicrobial and Antifungal Properties

Several studies have reported the antimicrobial activities of pyrazole derivatives:

  • Antifungal Activity : Compounds similar to the target molecule have demonstrated notable antifungal effects against various pathogens . This suggests that the target compound may also possess similar properties.

Anti-inflammatory Effects

Given the presence of the imidazole and piperazine groups in the structure, anti-inflammatory activity is plausible. Research on related compounds has shown that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study 1: Antitumor Efficacy

A study investigated the effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited cytotoxic effects and enhanced the efficacy of doxorubicin through synergistic interactions. This underscores the potential application of such compounds in combinatorial cancer therapies .

Case Study 2: Antimicrobial Testing

In another study focused on pyrazole derivatives' antifungal activity, compounds were tested against five phytopathogenic fungi. The results showed varying degrees of efficacy, highlighting the importance of structural modifications on biological activity.

Summary of Findings

Biological ActivityObserved Effects
AntitumorInhibition of BRAF(V600E) and other oncogenic pathways
AntimicrobialSignificant antifungal activity against multiple pathogens
Anti-inflammatoryPotential inhibition of inflammatory cytokines

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?

The synthesis involves multi-step reactions, including sulfonylation of the imidazole ring and coupling with tetrahydropyrazolo-pyridine. Critical challenges include:

  • Stereochemical control during piperazine sulfonylation (excess reagents like POCl₃ may improve yield ).
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is essential to isolate intermediates .
  • Stability : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres . Methodological guidance: Optimize reaction times using TLC monitoring and employ recrystallization (DMF/EtOH mixtures) for final product purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for imidazole (δ 2.5–3.5 ppm for methyl groups) and tetrahydropyrazolo-pyridine (δ 1.8–2.2 ppm for CH₂ groups) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • IR spectroscopy : Validate sulfonyl (S=O stretch at ~1350 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups .

Q. How can researchers design initial bioactivity assays for this compound?

Prioritize receptor-binding assays (e.g., histamine H1/H4 receptors due to structural analogs ) or kinase inhibition screens. Use:

  • In vitro models : Radioligand displacement assays with HEK293 cells expressing target receptors .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .

Advanced Research Questions

Q. How do computational methods aid in optimizing reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) predict transition states for sulfonylation and coupling steps, reducing trial-and-error experimentation . For example:

  • Reaction path search : Identify energy barriers for imidazole sulfonylation to prioritize solvent systems (e.g., DCM vs. THF) .
  • Machine learning : Train models on existing reaction data (temperature, yield) to predict optimal conditions for novel analogs .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

Discrepancies often arise from:

  • Catalyst variability : Pd(PPh₃)₄ vs. Pd(OAc)₂ in coupling reactions (compare yields in ).
  • Statistical experimental design : Use fractional factorial designs to isolate critical variables (e.g., temperature, stoichiometry) . Example: A Plackett-Burman design identified molar ratios of 1.2:1 (imidazole:piperazine) as optimal for >80% yield .

Q. How can researchers investigate the compound’s metabolic stability in preclinical models?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazolo-pyridine to reduce oxidative metabolism .

Q. What are the challenges in scaling up synthesis, and how are they mitigated?

  • Solvent volume : Transition from batch to flow chemistry reduces DCM usage by 60% .
  • Byproduct formation : Implement inline IR spectroscopy to monitor intermediates and adjust reagent feed rates .
  • Purification : Replace column chromatography with pH-controlled crystallization (e.g., using HCl to precipitate the freebase ).

Methodological Resources

  • Synthetic Protocols : Multi-step procedures from Thoomuganti et al. (2023) for analogous piperazine-heterocycle couplings .
  • Analytical Workflows : Combined NMR/HRMS pipelines from Schiaffella et al. (2000) for sulfonamide characterization .
  • Data Analysis : R-based scripts for DOE (Design of Experiments) optimization, as detailed in Polish Journal of Chemical Technology (2007) .

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